molecular formula C8H12ClF2NO B2604004 1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone CAS No. 478258-69-4

1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone

Cat. No.: B2604004
CAS No.: 478258-69-4
M. Wt: 211.64
InChI Key: ROEOPVBTIOBFRN-UHFFFAOYSA-N
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Description

1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone is an organic compound with a unique structure that includes an azepane ring, a chloro group, and two difluoro groups attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone typically involves the reaction of azepane with a suitable chloro-difluoroacetylating agent. One common method is the reaction of azepane with 2-chloro-2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted azepane derivatives.

    Reduction: Formation of 1-(1-azepanyl)-2-chloro-2,2-difluoroethanol.

    Oxidation: Formation of 1-(1-azepanyl)-2-chloro-2,2-difluoroacetic acid.

Scientific Research Applications

1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone involves its interaction with specific molecular targets. The chloro and difluoro groups enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with biological targets, potentially inhibiting their function. The azepane ring provides structural rigidity and influences the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Azepanyl)-2-chloro-2,2-dichloro-1-ethanone
  • 1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-propanone
  • 1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-butanone

Uniqueness

1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical properties. The combination of these groups with the azepane ring makes the compound highly reactive and suitable for various synthetic applications. Its structural features also contribute to its potential as a pharmacophore in drug design.

Properties

IUPAC Name

1-(azepan-1-yl)-2-chloro-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF2NO/c9-8(10,11)7(13)12-5-3-1-2-4-6-12/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEOPVBTIOBFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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